2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of nitro, chloro, and phenoxy groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Nitration: The nitration of 2,4-dichlorophenol to produce 2,4-dichloro-6-nitrophenol.
Etherification: The reaction of 2,4-dichloro-6-nitrophenol with 3-nitrobenzaldehyde to form 2-(2,4-dichloro-6-nitrophenoxy)-3-nitrobenzaldehyde.
Hydrazone Formation: The condensation of 2-(2,4-dichloro-6-nitrophenoxy)-3-nitrobenzaldehyde with hydrazine hydrate to yield the final product, 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: Formation of 2-(2,4-dichloro-6-aminophenoxy)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(2,4-dichloro-6-nitrophenoxy)acetaldehyde and hydrazine derivatives.
Scientific Research Applications
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-nitrophenol
- 2,4-dichloro-1-(4-nitrophenoxy)benzene
- 2,4-dichloro-6-methylpyrimidine
Uniqueness
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of nitro, chloro, and phenoxy groups, which confer unique reactivity and potential applications. Its hydrazone linkage also adds to its versatility in chemical synthesis and biological activity.
Properties
Molecular Formula |
C15H10Cl2N4O6 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-nitrophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl2N4O6/c16-10-5-12(17)15(13(6-10)21(25)26)27-8-14(22)19-18-7-9-2-1-3-11(4-9)20(23)24/h1-7H,8H2,(H,19,22)/b18-7+ |
InChI Key |
HOQUTPSRBHISAR-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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